

VX-150: A Comparative Analysis of Pain Reduction Reproducibility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VX-150

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This guide provides an objective comparison of the selective NaV1.8 inhibitor **VX-150**'s performance in pain reduction across different clinical trial settings. The data presented here is compiled from publicly available clinical trial information and press releases to aid in the evaluation of its therapeutic potential and the reproducibility of its analgesic effects.

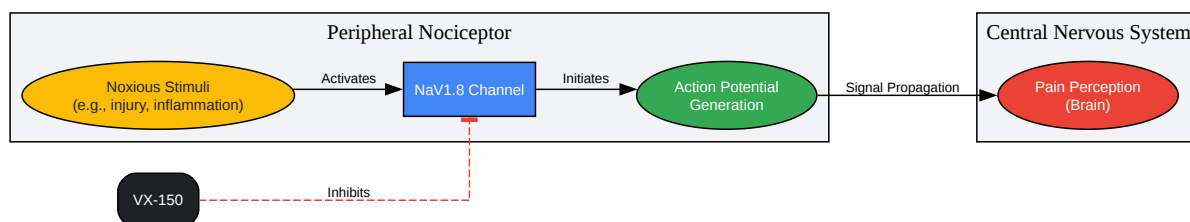
Executive Summary

VX-150, a first-in-class, selective, small-molecule inhibitor of the NaV1.8 sodium channel, has demonstrated consistent and statistically significant pain reduction across multiple Phase 2 clinical trials in diverse pain states, including acute, neuropathic, and chronic pain. As a peripherally restricted agent, **VX-150** offers a novel, non-opioid mechanism of action with the potential for a favorable safety profile. This guide summarizes the quantitative data from key clinical trials, details the experimental protocols, and provides a comparative look at alternative treatments.

Mechanism of Action: Targeting NaV1.8 for Pain Relief

VX-150 selectively targets the voltage-gated sodium channel NaV1.8, which is preferentially expressed in peripheral nociceptive neurons. These neurons are crucial for transmitting pain signals from the periphery to the central nervous system. By inhibiting NaV1.8, **VX-150**

effectively dampens the excitability of these sensory neurons, thereby reducing the sensation of pain.



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VX-150 Mechanism of Action

Reproducibility of Efficacy Across Pain Models

VX-150 has been evaluated in three distinct and well-characterized pain models, demonstrating a reproducible analgesic effect.

Acute Pain Following Bunionectomy

The bunionectomy model is a standardized assessment of acute post-surgical pain. In a Phase 2 study, **VX-150** showed a significant reduction in pain intensity compared to placebo.

Table 1: Efficacy of **VX-150** in Acute Pain (Bunionectomy)

Outcome Measure	VX-150	Placebo	Hydrocodone/Acetaminophen (5mg/325mg)
SPID24 (Sum of Pain Intensity Difference over 24h)	36.2	6.6	Not directly compared
SPID48 (Sum of Pain Intensity Difference over 48h)	112.2	49.4	Not directly compared
Statistical Significance (vs. Placebo)	p < 0.0001	-	-

Data sourced from company press releases.[\[1\]](#)

Neuropathic Pain (Small Fiber Neuropathy)

In a Phase 2 trial of patients with painful small fiber neuropathy, a model of chronic neuropathic pain, **VX-150** demonstrated a statistically significant reduction in pain scores over a six-week treatment period.[\[2\]](#)

Table 2: Efficacy of **VX-150** in Small Fiber Neuropathy

Outcome Measure	VX-150 (1250 mg once daily)	Placebo
Mean Change from Baseline in NRS Pain Score at Week 6	-2.02	-0.93
Treatment Difference vs. Placebo (95% CI)	-1.09 (-1.88 to -0.29)	-
Statistical Significance (within-group change)	p < 0.0001	-

NRS: Numeric Rating Scale. Data sourced from company press releases.[\[2\]](#)

Chronic Pain (Osteoarthritis of the Knee)

A Phase 2 proof-of-concept study in patients with pain due to osteoarthritis of the knee also reported positive results, with **VX-150** showing a significant reduction in pain compared to placebo over a 14-day treatment period.^{[3][4]} While specific quantitative data from this trial is limited in the public domain, the consistent positive outcomes across different pain etiologies underscore the reproducibility of **VX-150**'s analgesic effect.

Comparison with Alternative Treatments

An objective assessment of a novel analgesic requires comparison with existing standards of care.

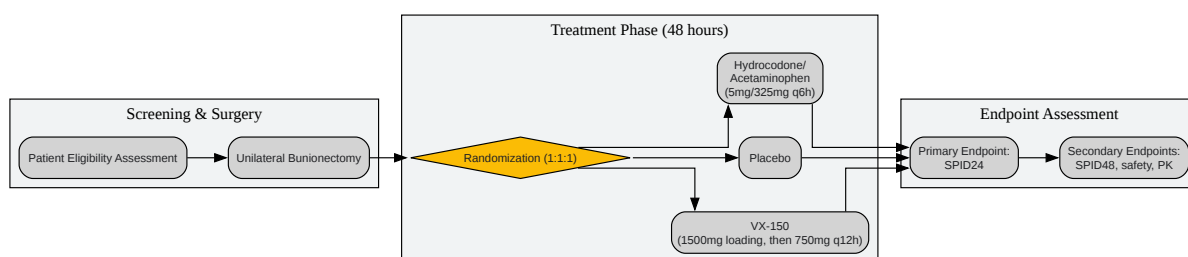
Table 3: Comparative Efficacy of Pain Treatments

Pain Condition	Treatment	Key Efficacy Outcome
Acute Pain (Bunionectomy)	VX-150	SPID24: 36.2
Hydrocodone/Acetaminophen (5mg/325mg)	Not directly compared in the VX-150 trial, but a recognized standard of care.	
Neuropathic Pain (Small Fiber Neuropathy)	VX-150	Mean change from baseline in NRS: -2.02
Duloxetine (60 mg/day)	In diabetic peripheral neuropathy, mean difference vs. placebo in 11-point NRS of -0.89 to -1.32.[5][6]	
Pregabalin (150-600 mg/day)	Significantly reduced endpoint mean pain score versus placebo in painful diabetic peripheral neuropathy and postherpetic neuralgia.[7]	
Chronic Pain (Osteoarthritis of the Knee)	VX-150	Statistically significant pain reduction vs. placebo (specifics not publicly available)
Naproxen (500 mg twice daily)	Improvement in WOMAC pain subscale of approximately 4.7mm (on a 100mm scale) greater than placebo at 6 weeks.[2][8]	
Celecoxib (200 mg once daily)	Improvement in WOMAC pain subscale of approximately 11.1mm (on a 100mm scale) greater than placebo at 6 weeks.[9]	

Experimental Protocols

The reproducibility of clinical trial results is intrinsically linked to the rigor of the experimental design. The Phase 2 studies for **VX-150** were randomized, double-blind, and placebo-controlled.

Phase 2 Study in Acute Pain Following Bunionectomy (NCT03206749)

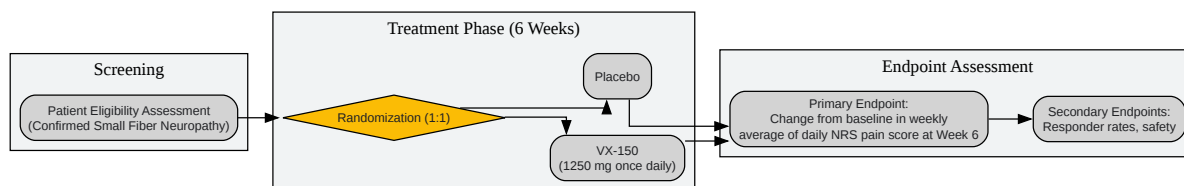


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Bunionectomy Trial Workflow

- Design: Randomized, double-blind, placebo-controlled, 3-arm parallel-group study.
- Participants: 243 patients undergoing unilateral first metatarsal bunionectomy.
- Intervention: **VX-150** (1500 mg loading dose, then 750 mg every 12 hours), placebo, or hydrocodone/acetaminophen (5mg/325mg every 6 hours) for 48 hours.
- Primary Endpoint: Time-weighted Sum of the Pain Intensity Difference from baseline over the first 24 hours (SPID24).
- Secondary Endpoints: SPID48, safety, and pharmacokinetics.

Phase 2 Study in Small Fiber Neuropathy (NCT03304522)



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Small Fiber Neuropathy Trial Workflow

- Design: Randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: 89 patients with pain caused by small fiber neuropathy.
- Intervention: **VX-150** (1250 mg once daily) or placebo for 6 weeks.
- Primary Endpoint: Change from baseline in the weekly average of daily pain intensity on the 11-point Numeric Rating Scale (NRS) at Week 6.
- Secondary Endpoints: Proportion of patients with $\geq 30\%$ and $\geq 50\%$ reduction in pain intensity, safety, and tolerability.

Safety and Tolerability

Across the Phase 2 program, **VX-150** was generally well-tolerated. The most common adverse events were mild to moderate in severity. In the small fiber neuropathy study, adverse events occurred in 63% of patients receiving **VX-150** and 56% of patients receiving placebo.[2] In the bunionectomy study, the incidence of adverse events was similar between the **VX-150** (31%) and placebo (35%) groups.[1]

Conclusion

The available data from the **VX-150** Phase 2 clinical trial program demonstrate a consistent and reproducible analgesic effect across acute, neuropathic, and chronic pain states. The selective inhibition of NaV1.8 in the peripheral nervous system presents a promising, non-opioid therapeutic strategy for the treatment of pain. While further clinical development of **VX-150** has been deprioritized in favor of a next-generation NaV1.8 inhibitor, VX-548, the data from the **VX-150** studies provide a strong proof-of-concept for this mechanism of action and a valuable benchmark for future non-opioid analgesic development.

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- To cite this document: BenchChem. [VX-150: A Comparative Analysis of Pain Reduction Reproducibility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590537#reproducibility-of-pain-reduction-with-vx-150]

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